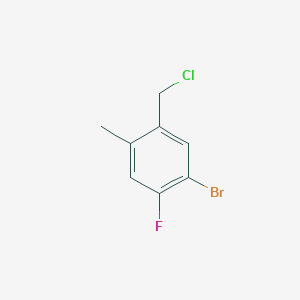
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene is an organic compound with the molecular formula C8H7BrClF. This compound is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, fluorine, and a methyl group. It is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be synthesized through a multi-step process involving the bromination, chloromethylation, and fluorination of a methylbenzene derivative. The typical synthetic route involves:
Chloromethylation: The addition of a chloromethyl group (-CH2Cl) using formaldehyde (CH2O) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2).
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for bromination and fluorination steps.
- Use of advanced separation techniques like distillation and crystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert the methyl group to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substituted benzene derivatives with different functional groups.
- Carboxylic acids or aldehydes from oxidation reactions.
- Dehalogenated products from reduction reactions.
Applications De Recherche Scientifique
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo:
Electrophilic Attack: The halogen atoms can act as electrophiles, reacting with nucleophilic sites on enzymes or receptors.
Metabolic Activation: The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
1-Bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-2-chloro-4-fluorobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
1-Chloro-2-fluoro-4-methylbenzene: Lacks the bromine atom, resulting in different substitution patterns and chemical behavior.
1-Bromo-4-chloromethyl-2-fluorobenzene: Different position of the chloromethyl group, affecting its reactivity and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H7BrClF |
|---|---|
Poids moléculaire |
237.49 g/mol |
Nom IUPAC |
1-bromo-5-(chloromethyl)-2-fluoro-4-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-8(11)7(9)3-6(5)4-10/h2-3H,4H2,1H3 |
Clé InChI |
UNUDIKSUASQYKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1CCl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanamine](/img/structure/B15315906.png)
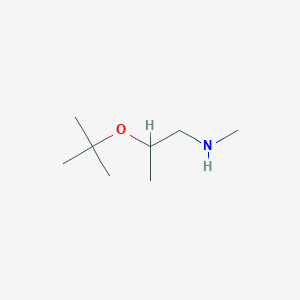

![1-{1-[4-(Diethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B15315918.png)
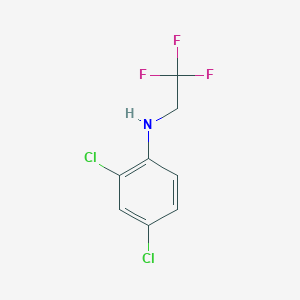

![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15315954.png)
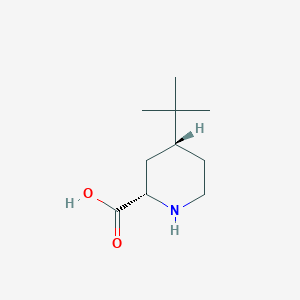
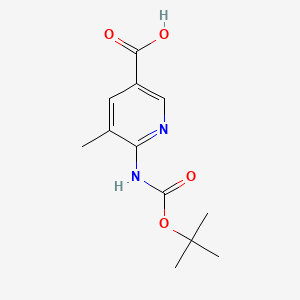
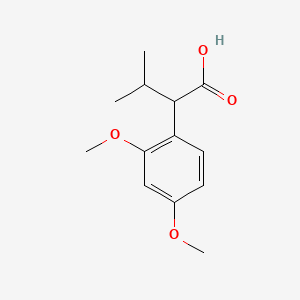

![[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B15315982.png)
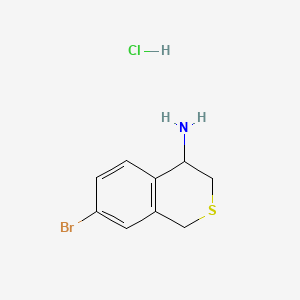
![rac-2-[(1R,3S)-3-aminocyclopentyl]ethan-1-ol](/img/structure/B15315998.png)
